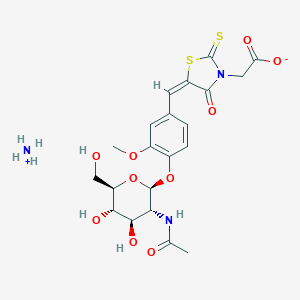![molecular formula C9H9N3O2 B058599 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole CAS No. 120209-26-9](/img/structure/B58599.png)
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole (DMNB) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DMNB is a highly versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can then interact with cellular components, leading to cell death or damage. This compound has been shown to be effective against a range of cancer cell lines, including breast, colon, and lung cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. This compound can induce apoptosis, or programmed cell death, in cancer cells. This compound can also induce oxidative stress, which can lead to cell damage or death. In addition, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole has several advantages for lab experiments. It is a highly versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science. This compound is also relatively easy to synthesize and can be produced in large quantities with high purity. However, this compound has some limitations for lab experiments. It is a toxic compound that can be harmful to cells and tissues. This compound also requires exposure to light to be effective, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole. One area of research is the development of new photosensitizers based on this compound for the treatment of cancer and other diseases. Another area of research is the development of new fluorescent probes based on this compound for the detection of metal ions and other molecules. Finally, research could focus on the optimization of the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a highly versatile compound that has been widely used in scientific research due to its unique properties and potential applications. This compound can be synthesized through a multistep process and can be used as a fluorescent probe, photosensitizer, and precursor for the synthesis of other compounds. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could focus on the development of new photosensitizers and fluorescent probes, as well as the optimization of the synthesis method.
合成法
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl-1H-benzo[d]imidazole with nitric acid and sulfuric acid. The reaction results in the formation of this compound, which can be purified through recrystallization. The synthesis method of this compound is well-established, and the compound can be produced in large quantities with high purity.
科学的研究の応用
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole has been widely used in scientific research due to its unique properties and potential applications. This compound can be used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound can also be used as a photosensitizer for the treatment of cancer and other diseases. In addition, this compound has been used as a precursor for the synthesis of other compounds with potential applications in materials science and drug discovery.
特性
CAS番号 |
120209-26-9 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
2,5-dimethyl-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-7-8(11-6(2)10-7)4-9(5)12(13)14/h3-4H,1-2H3,(H,10,11) |
InChIキー |
IRQHNJIDNUFDHZ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(N2)C |
SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C |
正規SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(N2)C |
同義語 |
1H-Benzimidazole,2,5-dimethyl-6-nitro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)



